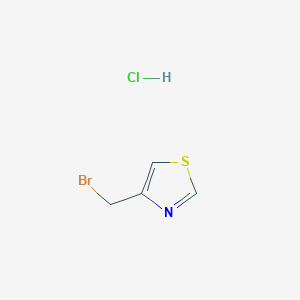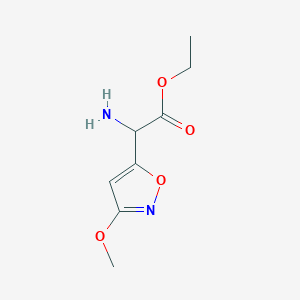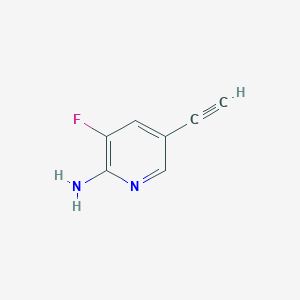
5-Ethynyl-3-fluoropyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethynyl-3-fluoropyridin-2-amine is a fluorinated pyridine derivative with the molecular formula C7H5FN2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-3-fluoropyridin-2-amine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with a fluorinating agent such as Bu4N+F− in DMF at room temperature . Another approach involves the use of complex fluorinating agents like AlF3 and CuF2 at high temperatures (450-500°C) to achieve the desired fluorinated product .
Industrial Production Methods
the general principles of large-scale fluorination reactions and the use of efficient fluorinating agents can be applied to scale up the synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethynyl-3-fluoropyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The ethynyl group can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, which can replace the fluorine atom in the pyridine ring.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide (H2O2) and sodium borohydride (NaBH4) are commonly used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Wissenschaftliche Forschungsanwendungen
5-Ethynyl-3-fluoropyridin-2-amine has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Research: The compound is used in the study of biological processes and pathways, particularly those involving fluorinated compounds.
Wirkmechanismus
The mechanism of action of 5-Ethynyl-3-fluoropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring enhances the compound’s binding affinity and selectivity for these targets, leading to its desired biological effects . The ethynyl group also plays a role in modulating the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
5-Ethynyl-3-fluoropyridin-2-amine is unique due to the presence of both an ethynyl group and a fluorine atom in the pyridine ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications .
Eigenschaften
Molekularformel |
C7H5FN2 |
|---|---|
Molekulargewicht |
136.13 g/mol |
IUPAC-Name |
5-ethynyl-3-fluoropyridin-2-amine |
InChI |
InChI=1S/C7H5FN2/c1-2-5-3-6(8)7(9)10-4-5/h1,3-4H,(H2,9,10) |
InChI-Schlüssel |
BLOVIXTYCUIFCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC(=C(N=C1)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Methylphenyl)-5-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1,2,4-oxadiazole](/img/structure/B12860320.png)
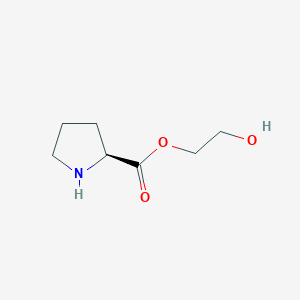
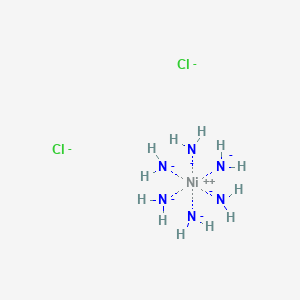
![2-(Hydroxymethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12860338.png)
![1-(2'-Fluoro[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12860351.png)
![1-benzyl-3,4-bis(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)pyrrolidine-2,5-dione](/img/structure/B12860367.png)
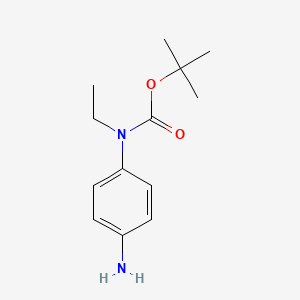
![N-(Prop-2-yn-1-yl)-6-(trifluoromethoxy)-1H-benzo[d]imidazol-2-amine](/img/structure/B12860380.png)
